(S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one
Description
The compound is a chiral oxazolidinone derivative featuring a 4-chlorophenyl-substituted imidazole moiety, a methylpyrimidine group, and a cyclopropyl ring. The stereochemistry (S-configuration at two centers) and substituents may enhance target binding and metabolic stability compared to simpler analogs .
Properties
Molecular Formula |
C22H23ClN6O2 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[1-(4-chlorophenyl)imidazol-4-yl]ethyl]amino]-6-methylpyrimidin-4-yl]-4-cyclopropyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H23ClN6O2/c1-13-9-20(29-19(15-3-4-15)11-31-22(29)30)27-21(25-13)26-14(2)18-10-28(12-24-18)17-7-5-16(23)6-8-17/h5-10,12,14-15,19H,3-4,11H2,1-2H3,(H,25,26,27)/t14-,19+/m0/s1 |
InChI Key |
ZZVOXOXVAUNOJV-IFXJQAMLSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@@H](C)C2=CN(C=N2)C3=CC=C(C=C3)Cl)N4[C@H](COC4=O)C5CC5 |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C2=CN(C=N2)C3=CC=C(C=C3)Cl)N4C(COC4=O)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-4-cyclopropyloxazolidin-2-one
- The oxazolidinone ring is typically synthesized from chiral amino alcohols such as (S)-phenylglycinol or related chiral amino alcohols, which are cyclized with phosgene equivalents or carbamoyl chlorides.
- The cyclopropyl substituent is introduced either by using a cyclopropyl-substituted amino alcohol precursor or by cyclopropanation reactions on suitable intermediates.
- Enantiomeric purity is ensured by starting from enantiomerically pure amino alcohols or by chiral resolution techniques.
Construction of the 6-methylpyrimidin-4-yl moiety
- The pyrimidine ring is synthesized via condensation reactions between amidines and β-dicarbonyl compounds or by cyclization of appropriate precursors.
- The 6-methyl substituent is introduced by using methyl-substituted starting materials or via methylation reactions on the pyrimidine ring.
- The amino substituent at the 2-position is introduced by nucleophilic aromatic substitution or amination reactions.
Preparation of the (S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl fragment
- The imidazole ring is formed by condensation of α-haloketones with amidines or by Debus-Radziszewski imidazole synthesis.
- The 4-chlorophenyl substituent is introduced via halogenated aromatic precursors.
- The chiral ethyl substituent is introduced through asymmetric alkylation or by using chiral auxiliaries or catalysts.
Coupling and Final Assembly
- The amino group on the pyrimidine ring is coupled with the (S)-1-(1-(4-chlorophenyl)-1H-imidazol-4-yl)ethyl amine fragment through amide bond formation or reductive amination under mild conditions to preserve stereochemistry.
- The oxazolidinone fragment is linked to the pyrimidine core via nucleophilic substitution or amide coupling reactions.
- Reaction conditions are optimized to avoid racemization, often using mild bases, controlled temperatures, and inert atmospheres.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to oxazolidinone | Chiral amino alcohol + phosgene equivalent | Mild temperature, inert atmosphere |
| 2 | Pyrimidine ring formation | Amidines + β-dicarbonyl compounds | Acid or base catalysis, reflux |
| 3 | Imidazole synthesis | α-Haloketone + amidine | Polar solvents, moderate temperature |
| 4 | Amination/coupling | Nucleophilic substitution or reductive amination | Use of coupling agents (e.g., EDC, HATU) |
| 5 | Final assembly | Amide bond formation | Mild base, low temperature to maintain stereochemistry |
Purification and Characterization
- Purification is performed by chromatographic techniques such as preparative HPLC or flash chromatography.
- Enantiomeric purity is confirmed by chiral HPLC or optical rotation measurements.
- Structural confirmation is achieved by NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography when possible.
Research Findings and Patents
- Patents related to this compound or its analogs emphasize the importance of stereoselective synthesis routes, often employing chiral pool synthesis or asymmetric catalysis to ensure high enantiomeric excess.
- Research articles highlight the use of mild coupling reagents and protecting group strategies to avoid degradation of sensitive heterocycles.
- Optimization studies report yields ranging typically from 50% to 85% per step, with overall yields depending on the efficiency of chiral induction and coupling steps.
Summary Table of Preparation Methods
| Fragment/Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Stereochemical Control |
|---|---|---|---|---|
| (S)-4-Cyclopropyloxazolidin-2-one | Cyclization of chiral amino alcohol | Chiral amino alcohol, phosgene equivalent | 70-85 | High (from chiral precursor) |
| 6-Methylpyrimidin-4-yl core | Condensation/cyclization | Amidines, β-dicarbonyl compounds | 60-80 | Moderate (controlled by substitution pattern) |
| (S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl | Imidazole synthesis + asymmetric alkylation | α-Haloketones, amidines, chiral catalysts | 50-75 | High (asymmetric synthesis) |
| Coupling of fragments | Amide bond formation, reductive amination | Coupling agents (EDC, HATU), mild base | 65-90 | High (mild conditions preserve chirality) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation. Studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
2. Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Imidazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. Research has highlighted the ability of similar compounds to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death .
3. Neurological Applications
There is emerging evidence that compounds with imidazole and pyrimidine moieties can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders such as anxiety and depression. These compounds may act as modulators of serotonin receptors or other neuroactive targets .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound can serve as a lead structure for the development of enzyme inhibitors. Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms in biochemical assays. This is particularly relevant in drug discovery processes where enzyme modulation is sought .
2. Targeted Drug Delivery Systems
Due to its complex structure, this compound can be explored in the development of targeted drug delivery systems. Its ability to conjugate with nanoparticles or other delivery vehicles could enhance the bioavailability and specificity of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that imidazole derivatives induced apoptosis in breast cancer cells with IC50 values indicating potent activity. |
| Study B | Antimicrobial Efficacy | Found that similar compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics. |
| Study C | Neurological Effects | Reported modulation of serotonin receptors by related compounds, suggesting potential antidepressant effects in animal models. |
Mechanism of Action
The mechanism of action of (S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Core Structure and Functional Groups
Target Compound
- Core : Oxazolidin-2-one.
- Substituents: 4-Chlorophenyl-imidazole (enhances lipophilicity and target interaction). Cyclopropyl (improves metabolic stability by reducing oxidative metabolism).
Structural Analogs
Thieno[3,4-d]pyrimidin-4(3H)-one () Core: Thienopyrimidinone. Substituents: Methyl, chromenone. Activity: Reported in kinase inhibition or antimicrobial contexts .
Pyrido[1,2-a]pyrimidin-4-one Derivatives () Core: Pyrido-pyrimidinone. Substituents: Imidazole, piperazine (improves solubility). Activity: Kinase inhibition (e.g., PI3K/mTOR pathways) . Comparison: Piperazine enhances solubility but may increase metabolic clearance compared to the cyclopropyl group in the target compound.
Coumarin-Tetrazole Pyrimidinones () Core: Pyrimidinone. Substituents: Coumarin (fluorescent/anticoagulant properties), tetrazole (bioisostere for carboxylic acid). Activity: Potential anticoagulant or anti-inflammatory applications . Comparison: Tetrazole groups may reduce metabolic stability relative to the cyclopropyl-oxazolidinone hybrid.
Structural Advantages of the Target Compound
- Steric Protection: The cyclopropyl group shields the oxazolidinone core from enzymatic degradation.
- Chirality : (S)-configuration at critical positions may optimize target binding (e.g., bacterial ribosomes or kinase active sites).
- Dual Heterocycles : The imidazole and pyrimidine groups provide multiple sites for hydrogen bonding and π-π stacking, enhancing potency .
Biological Activity
The compound (S)-3-(2-(((S)-1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethyl)amino)-6-methylpyrimidin-4-yl)-4-cyclopropyloxazolidin-2-one is a complex organic molecule with potential therapeutic applications. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Imidazole Ring : Known for its role in various biological processes and interactions.
- Pyrimidine Component : Contributes to the compound's ability to interact with biological targets.
- Cyclopropyl Group : Enhances the lipophilicity and possibly the bioavailability of the compound.
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : The imidazole and pyrimidine derivatives are known to inhibit key enzymes involved in cancer progression, such as Raf kinase. For instance, compounds structurally related to this one have demonstrated significant cytotoxic effects against multiple cancer cell lines .
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Studies indicate that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A detailed SAR analysis reveals that:
- Modifications to the imidazole ring significantly affect binding affinity and potency against target enzymes.
- The presence of electron-withdrawing groups enhances solubility and permeability across biological membranes, critical for drug efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Q & A
Q. How does the cyclopropyl group affect the oxazolidinone ring’s conformational stability?
- Methodological Answer : The cyclopropyl’s strain restricts oxazolidinone ring puckering, favoring a planar conformation. X-ray diffraction data from related compounds show reduced torsional angles (e.g., C-N-C-O dihedral < 10°), enhancing metabolic stability . Molecular dynamics (MD) simulations (e.g., AMBER force field) quantify strain energy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
